1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine
Description
Properties
IUPAC Name |
1-(2-propan-2-yl-1,3-thiazol-4-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S/c1-5(2)8-10-7(4-11-8)6(3)9/h4-6H,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LREHYSNVFRWIKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CS1)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301238118 | |
| Record name | α-Methyl-2-(1-methylethyl)-4-thiazolemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301238118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933707-22-3 | |
| Record name | α-Methyl-2-(1-methylethyl)-4-thiazolemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933707-22-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Methyl-2-(1-methylethyl)-4-thiazolemethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301238118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine typically involves the formation of the thiazole ring followed by the introduction of the ethanamine group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. Subsequent alkylation or amination reactions introduce the ethanamine moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Structural Features Governing Reactivity
The compound (C₈H₁₄N₂S) contains two key reactive sites:
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Primary amine group : Participates in nucleophilic reactions (e.g., alkylation, acylation, Schiff base formation).
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Thiazole ring : Supports electrophilic substitution at C5 and coordination via nitrogen/sulfur atoms .
Key structural data :
| Property | Value | Source |
|---|---|---|
| Molecular weight | 170.28 g/mol | |
| SMILES | CC(C)C1=NC(=CS1)C(C)N | |
| Storage conditions | 4°C (liquid form) |
Nucleophilic Reactions at the Amine Group
The primary amine undergoes characteristic reactions under controlled conditions:
Acylation
Reacts with acyl chlorides (e.g., acetyl chloride) in anhydrous dichloromethane at 0–5°C to form amides. Yields exceed 80% when using triethylamine as a base.
Schiff Base Formation
Condenses with aldehydes (e.g., benzaldehyde) in ethanol under reflux (Δ = 78°C), producing imines. Reaction progress is pH-dependent, with optimal results at pH 7–8.
Representative reaction :
Thiazole Ring Reactivity
The heterocycle participates in metal coordination and electrophilic substitution:
Electrophilic Aromatic Substitution
-
Nitration : Occurs at C5 using HNO₃/H₂SO₄ at 0°C (50% yield).
-
Halogenation : Bromine in acetic acid substitutes C5 at 25°C.
Coordination Chemistry
The thiazole nitrogen and sulfur atoms bind transition metals. Mn(II) complexes derived from similar thiazoles show catalytic activity in alkane oxidations (up to 970 turnovers) .
Comparative catalytic activity :
| Metal Center | Reaction Type | Turnover Number (TON) |
|---|---|---|
| Mn(II) | Alkane oxidation | 970 |
| Pd(II) | Olefin epoxidation | 1000 |
Redox Reactions
The thiazole sulfur participates in oxidation pathways:
-
Peracid oxidation : Converts thiazole to thiazole-S-oxide derivatives at −20°C .
-
Catalytic dehydrogenation : Mn complexes facilitate H₂O2-mediated oxidations with acetic acid additives .
Critical factors :
-
Temperature control (−20°C to 25°C) prevents ring decomposition .
-
Acidic conditions (pH 4–6) stabilize intermediates during redox processes.
Stability Considerations
Reaction design must account for:
-
Thermal sensitivity : Decomposition observed >80°C.
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pH limitations : Amine protonation below pH 6 reduces nucleophilicity .
Optimized reaction matrix :
| Parameter | Optimal Range |
|---|---|
| Temperature | 0–25°C |
| pH | 6–8 (aqueous) |
| Solvent | EtOH/DCM |
Scientific Research Applications
Unfortunately, the available search results do not provide comprehensive information specifically focused on the applications of "1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine" with detailed data tables and case studies. However, the search results do provide some relevant information regarding the compound and related research areas:
Basic Information and Chemical Properties:
- IUPAC Name: 1-(2-propan-2-yl-1,3-thiazol-4-yl)ethanamine
- Other Names: 1-[2-(propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine
- Molecular Formula:
- Molecular Weight: 170.28
- Physical Form: liquid
- Storage Temperature: 4 °C
Related Compounds and Research Areas:
- The compound 2-(2-Isopropyl-1,3-thiazol-4-yl)ethanamine dihydrochloride, which is related to the query compound, has a molecular weight of 243.20 g/mol .
- 2-(Pyridin-2-yl) pyrimidine derivatives have been studied for anti-fibrosis activity, with some compounds showing potential as anti-fibrotic drugs . These compounds inhibited collagen expression and hydroxyproline content in cell culture .
- Other research involves the design and development of COX-II inhibitors, with studies reporting on pyrazole derivatives with anti-inflammatory properties .
- Thiazole derivatives, a structural component of the query compound, are mentioned in the context of highly potent and selective inhibitors of CDK4 and CDK6 .
- Dietary compounds have been reported to have anticancer properties by exhibiting inhibition of essential pathways and important factors in cancer pathogenesis .
Additional Information:
Mechanism of Action
The mechanism of action of 1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting or activating biological pathways. The ethanamine group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Positional Isomers and Thiazole Derivatives
2-[4-(Propan-2-yl)-1,3-thiazol-2-yl]ethan-1-amine
- Structure : This positional isomer swaps the substituents, with propan-2-yl at position 4 and ethanamine at position 2 of the thiazole ring.
2-(1,3-Thiazol-4-yl)ethan-1-amine (QH-8847)
- Structure : Lacks the propan-2-yl group, simplifying the molecule.
- Molecular Weight : 141.21 g/mol (CAS: 7728-74-7).
- Applications : Thiazole-ethylamine scaffolds are common in drug discovery for their hydrogen-bonding capabilities .
2-(Thiazol-5-yl)ethanamine dihydrochloride (QP-9327)
- Structure : Substitutes thiazole at position 5 instead of 4.
- Molecular Weight : 193.69 g/mol (as dihydrochloride salt).
- Properties : Increased polarity due to hydrochloride salt formation, enhancing aqueous solubility .
1-(2-Phenyl-1,3-thiazol-4-yl)ethan-1-amine
- Structure : Replaces propan-2-yl with a phenyl group.
- Molecular Weight : 204.28 g/mol (CAS: 395070-20-9).
- Significance : Aromatic phenyl groups may enhance π-π stacking interactions in biological targets .
Heterocyclic Variants
1-[1-(Propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine
- Structure : Replaces thiazole with a pyrazole ring.
- Molecular Weight : 153.23 g/mol (CAS: 1007459-53-1).
- Properties : Pyrazole’s nitrogen-rich structure may improve metabolic stability compared to thiazole .
1-{3-[4-(Propan-2-yl)phenyl]-1,2,4-oxadiazol-5-yl}ethan-1-amine
- Structure : Oxadiazole replaces thiazole, with a propan-2-yl-phenyl substituent.
- Molecular Weight : 231.3 g/mol (CAS: 937666-06-3).
- Electronic Effects : Oxadiazole’s electron-deficient nature could influence binding affinity in enzyme inhibition .
Structural and Functional Data
Biological Activity
1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine, also known by its IUPAC name 1-(2-isopropyl-1,3-thiazol-4-yl)ethylamine, is a compound that has garnered attention for its potential biological activities. This article will explore its synthesis, biological evaluations, and various applications based on recent research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₄N₂S |
| Molecular Weight | 170.28 g/mol |
| CAS Number | 933707-22-3 |
| Appearance | Liquid |
| Storage Temperature | 4°C |
Synthesis
The synthesis of 1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine involves the reaction of isopropylthiazole with appropriate amine derivatives. Various methods have been explored to optimize yield and purity, including the use of different solvents and catalysts.
Antimicrobial Activity
Recent studies have reported significant antimicrobial activity associated with thiazole derivatives. For instance, compounds similar to 1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine have shown effectiveness against various bacterial strains.
Case Study: Antibacterial Efficacy
In a study published in the Journal of Antimicrobial Chemotherapy, thiazole derivatives were tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 0.0039 to 0.025 mg/mL, demonstrating potent antibacterial properties .
Acetylcholinesterase Inhibition
Another area of interest is the compound's potential as an acetylcholinesterase inhibitor , which is crucial for treating neurodegenerative diseases like Alzheimer's. Research indicates that thiazole derivatives can effectively inhibit acetylcholinesterase activity, thereby increasing acetylcholine levels in the brain.
Research Findings:
A study highlighted that certain thiazole-based compounds exhibited IC50 values as low as 2.7 µM for acetylcholinesterase inhibition . This suggests that 1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine could be a candidate for further development in neuropharmacology.
Toxicity and Safety
Safety data for this compound is limited; however, it is classified under hazardous materials due to potential skin and respiratory irritations. Proper handling and safety measures are recommended during laboratory use .
Q & A
Basic Question :
- NMR analysis : Compare experimental and NMR spectra with simulated data from computational tools (e.g., Gaussian). For example, thiazole protons typically resonate at δ 7.5–8.5 ppm, while the propan-2-yl group shows distinct splitting patterns .
- Mass spectrometry : Confirm molecular weight (e.g., 183.25 g/mol for analogous thiazol-2-amine derivatives) and fragmentation patterns .
Advanced Question :
- X-ray crystallography : Resolve stereochemical uncertainties by comparing experimental crystal structures with database entries (e.g., CCDC) .
- In silico modeling : Use tools like AutoDock to predict binding conformations if the compound is bioactive, as seen in docking studies of thiazole-triazole hybrids .
What strategies are effective for purifying 1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine, and how can purity be validated?
Basic Question :
Advanced Question :
- HPLC-MS : Employ reverse-phase HPLC coupled with mass spectrometry to detect trace impurities (<0.1%) in final products .
- Thermogravimetric analysis (TGA) : Assess thermal stability and confirm the absence of solvent residues .
How can researchers address contradictions in reported biological activities of thiazole-amine derivatives?
Basic Question :
- Standardized assays : Replicate studies under controlled conditions (e.g., MIC values for anti-tubercular activity) to minimize variability .
- Structural analogs : Compare activity trends across derivatives with systematic substituent changes (e.g., fluorophenyl vs. methyl groups) .
Advanced Question :
- Meta-analysis : Pool data from multiple studies to identify structure-activity relationships (SARs), accounting for assay conditions (e.g., pH, cell lines) .
- Mechanistic studies : Use knockout models or enzymatic assays to validate target engagement, as seen in benzimidazole-thiazole hybrids .
What computational tools are recommended for predicting the reactivity and stability of this compound?
Basic Question :
Advanced Question :
- Reaction path search algorithms : Apply GRRM or AFIR methods to explore possible degradation pathways or byproduct formation .
- Machine learning (ML) : Train models on thiazole reaction datasets to predict optimal synthetic conditions (e.g., temperature, catalysts) .
How can researchers design experiments to explore the compound’s potential in material science or catalysis?
Advanced Question :
- Coordination chemistry : Screen for metal-binding affinity (e.g., with Cu or Fe) using UV-Vis titration, as demonstrated for similar thiazole ligands .
- Catalytic activity : Test its role as a ligand in cross-coupling reactions (e.g., Suzuki-Miyaura) by comparing yields with/without the compound .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
